2-(3,5-dimethyl-4-isoxazolyl)-N~1~-[2-(1H-indol-3-yl)ethyl]acetamide
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that features both an oxazole and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Indole Moiety: The indole group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding oxazole N-oxide.
Reduction: Formation of reduced indole derivatives.
Substitution: Various substituted oxazole or indole derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The ind
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-11-15(12(2)22-20-11)9-17(21)18-8-7-13-10-19-16-6-4-3-5-14(13)16/h3-6,10,19H,7-9H2,1-2H3,(H,18,21) |
InChI Key |
QGTILGZARVOARG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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